molecular formula C10H19NO4 B2362015 Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- CAS No. 494797-11-4

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-

Cat. No.: B2362015
CAS No.: 494797-11-4
M. Wt: 217.265
InChI Key: NEIGWFMADWPGEL-SSDOTTSWSA-N
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Description

Historical Context of Boc-Protected β-Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) protecting group, introduced in 1957 by Carpino, McKay, and Albertson, revolutionized peptide synthesis by offering an acid-labile alternative to earlier acyl protections. Its adoption coincided with growing interest in β-amino acids, which differ from canonical α-amino acids by having the amine group at the β-carbon position. Early studies on β-amino acids, such as the 1999 synthesis of β,β-dimethylated derivatives from D-aspartic acid, revealed their unique conformational properties and resistance to enzymatic degradation.

Boc protection became instrumental in β-amino acid chemistry due to its orthogonal stability toward bases and nucleophiles, allowing selective deprotection under mild acidic conditions. For example, the Boc group’s cleavage mechanism involves protonation of the carbonyl oxygen, followed by tert-butyl cation elimination and decarboxylation, a process optimized for β-amino acids in polar aprotic solvents. This compatibility enabled the synthesis of complex derivatives like (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid, which retains stereochemical integrity during multi-step reactions.

Table 1: Evolution of Boc-Protected β-Amino Acid Synthesis

Year Development Significance
1957 Introduction of Boc group Enabled acid-labile amine protection in peptide synthesis
1999 β,β-Dimethylated amino acids via PhFl protection Demonstrated steric guidance for regioselective functionalization
2005 Catalytic asymmetric synthesis of β²-amino acids via isoxazolines Achieved enantiomeric excess >95% for chiral β-amino acids
2021 Boc-protected amino acid ionic liquids for dipeptide synthesis Expanded solvent-free synthesis platforms
2024 Safe N-Boc-β³-amino acid synthesis avoiding Arndt–Eistert homologation Improved scalability and reduced toxicity

Significance of Stereochemical Configuration in Chiral Building Blocks

The R-configuration at the second carbon of (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid governs its three-dimensional interactions in molecular recognition processes. In peptidomimetics, β-amino acids with R-chirality induce distinct helical conformations compared to their S-enantiomers, altering binding affinities to targets like G-protein-coupled receptors. For instance, β²-amino acids with R-configurations enhance metabolic stability in kinase inhibitors by resisting protease cleavage.

Stereochemical purity is achieved through asymmetric catalysis or chiral pool synthesis. The 2005 isoxazoline route utilized chiral auxiliaries to produce β-amino acids with >95% enantiomeric excess, while modern methods employ palladium-catalyzed oxidative cyclizations or enzymatic resolutions. The Boc group’s inertness toward racemization conditions—unlike earlier benzyloxycarbonyl (Cbz) protections—ensures retention of configuration during coupling reactions.

Table 2: Impact of R-Configuration on β-Amino Acid Applications

Application Effect of R-Configuration Example Compound
Peptide foldamers Stabilizes 12/10-helix conformations β³-homoarginine derivatives
Enzyme inhibition Enhances binding to allosteric sites in proteases Cryptophycin analogs
Antibiotic activity Increases membrane penetration in Gram-negative bacteria D-cycloserine derivatives
Catalytic asymmetric synthesis Directs facial selectivity in aldol reactions Proline-inspired organocatalysts

The synthesis of (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid typically begins with L-valine or D-aspartic acid, employing Boc anhydride [(Boc)₂O] in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Recent advances avoid hazardous reagents like phosgene by using sodium tert-butoxide and carbon dioxide under acid catalysis. Post-protection, the carboxylate is functionalized via Mitsunobu reactions or Grignard additions to install the methylbutanoic acid side chain.

Properties

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGWFMADWPGEL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Deprotonation : A base (e.g., NaOH) abstracts a proton from the primary amine, generating a nucleophilic amine anion.
  • Acyl Substitution : The amine anion attacks Boc anhydride, displacing the tert-butoxycarbonate leaving group.
  • Work-Up : Acidic or neutral conditions hydrolyze excess reagents, followed by purification via crystallization or chromatography.

The stereochemical integrity of the starting (R)-2-(aminomethyl)-3-methylbutanoic acid is preserved due to the reaction’s mild conditions, avoiding racemization.

Detailed Preparation Methods

Boc Protection Using Sodium Hydroxide in 1,4-Dioxane

Procedure :

  • Reagents :
    • (R)-2-(aminomethyl)-3-methylbutanoic acid
    • Di-tert-butyl dicarbonate (Boc anhydride)
    • Sodium hydroxide (NaOH)
    • 1,4-Dioxane (solvent)
  • Reaction Conditions :

    • Molar Ratio : 1:1 (amine:Boc anhydride)
    • Base : Aqueous NaOH (concentration unspecified)
    • Solvent : 1,4-Dioxane
    • Temperature : Room temperature
    • Duration : 16 hours
    • Yield : 87%
  • Work-Up :

    • Neutralization with dilute HCl
    • Extraction with ethyl acetate
    • Concentration under reduced pressure
    • Crystallization from hexane/ethyl acetate

Advantages :

  • High yield and scalability.
  • Minimal epimerization due to mild conditions.

Limitations :

  • Requires careful pH control to prevent hydrolysis of the Boc group.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

  • 1,4-Dioxane : Polar aprotic solvent enhances nucleophilicity without participating in side reactions.
  • NaOH vs. Organic Bases : Aqueous NaOH simplifies work-up but may require strict pH control. Organic bases (e.g., triethylamine) offer milder conditions but increase cost.

Temperature and Time

Prolonged reaction times (>12 hours) at room temperature ensure complete conversion without thermal degradation. Elevated temperatures risk Boc group cleavage or racemization.

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity and enantiomeric purity:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.98 (m, 1H, CH(CH₃)₂), 3.20 (dd, 2H, CH₂NH).
  • Optical Rotation : [α]D²⁵ = +10.0° (c = 1, MeOH) confirms retention of R-configuration.
  • HPLC : Purity >99% with chiral columns (e.g., Chiralpak AD-H).

Comparative Analysis of Methods

Method Conditions Yield Purity Stereochemical Integrity
Boc Protection NaOH, 1,4-dioxane 87% >99% Excellent
Catalytic Hydrogenation Ru/C, H₂ N/A N/A Moderate risk

The Boc protection method remains superior due to its simplicity, yield, and stereochemical control.

Industrial and Environmental Considerations

  • Cost Efficiency : Boc anhydride and 1,4-dioxane are cost-effective at scale.
  • Environmental Impact : 1,4-Dioxane requires careful disposal due to toxicity, but solvent recovery systems mitigate this.

Chemical Reactions Analysis

Types of Reactions

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is widely used as an intermediate in the synthesis of peptides and other complex organic molecules. The Boc protection allows for selective reactions that are crucial in multi-step syntheses.

Pharmaceutical Development

This compound serves as a building block for potential drug candidates. Its ability to undergo various chemical transformations makes it suitable for creating diverse pharmaceutical agents. Researchers utilize it to explore new therapeutic pathways and drug formulations .

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing researchers to investigate the role of free amino groups in biochemical pathways .

Industrial Applications

In industry, Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is utilized in the production of fine chemicals and specialty materials. Its stability and reactivity make it an attractive option for various chemical processes.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers utilized Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- as a key intermediate to synthesize a series of biologically active peptides. The Boc protection allowed for multiple coupling reactions without interference from the amino group.

Case Study 2: Drug Development

A pharmaceutical company explored the use of this compound in developing novel analgesics. The ability to modify the Boc-protected amino group led to the creation of several analogs that showed improved efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing functional groups, stereochemistry, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry Applications/Notes Reference
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- Boc-aminomethyl at C2 C₁₀H₁₉NO₄ ~217.26 (2R) Peptide synthesis intermediate; Boc protection for amine functionalization
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- (Boc-GABA) (568595-13-1) Boc-amino at C4 C₉H₁₇NO₄ 215.24 N/A GABA analog; neurotransmitter studies
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)- (CymitQuimica) Boc-amino at C3 C₉H₁₇NO₄ 215.24 (3R) β-amino acid analog; chiral building block for foldamers
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- (120042-08-2) Boc-amino at C2, azido at C4 C₉H₁₆N₄O₄ 244.24 (2S) Click chemistry precursor; bioorthogonal tagging
Butanoic acid, 4-bromo-2-Boc-amino-, tert-butyl ester (118444-07-8) Boc-amino at C2, bromo at C4 C₁₃H₂₄BrNO₄ 338.24 N/A Alkylating agent; intermediate in cross-coupling reactions
Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-Cbz-amino-, (2R)- Fmoc at C2, Cbz at C4 C₂₇H₂₆N₂O₆ 474.51 (2R) Orthogonal protection in peptide synthesis; solid-phase supports

Key Differences and Research Findings

Positional Isomerism: The target compound’s Boc-aminomethyl group at C2 distinguishes it from Boc-GABA (C4-substituted), which is used in γ-aminobutyric acid (GABA) receptor studies . The 3R-Boc-aminobutyric acid (C3-substituted) serves as a β-amino acid scaffold for foldamers, leveraging its stereochemistry to influence secondary structures .

Functional Group Variations :

  • The azido derivative (CAS 120042-08-2) enables bioorthogonal applications via azide-alkyne cycloaddition, unlike the target compound’s inert Boc group .
  • Bromo-substituted analogs (e.g., CAS 118444-07-8) are reactive in Suzuki-Miyaura cross-coupling, expanding utility in aryl-alkyl bond formation .

Stereochemical Impact :

  • The (2R) configuration in the target compound contrasts with the (2S)-azido derivative, which may affect binding affinity in chiral environments (e.g., enzyme active sites) .

Protection Strategies :

  • Compounds with Fmoc/Cbz dual protection (e.g., CAS 387824-79-5) allow sequential deprotection in peptide synthesis, whereas the target’s single Boc group simplifies one-step deprotection under acidic conditions .

Physicochemical Properties: The tert-butyl ester in 4-bromo-2-Boc-amino butanoic acid (CAS 118444-07-8) increases hydrophobicity (logP ~1.24) compared to the target compound’s free carboxylic acid (logP ~0.8, estimated) .

Biological Activity

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is an organic compound with the molecular formula C10H19NO4C_{10}H_{19}NO_{4}. This compound is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group. Its unique structure makes it a significant compound in organic synthesis and pharmaceutical research due to its diverse biological activities.

  • Molecular Formula : C10H19NO4C_{10}H_{19}NO_{4}
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 494797-11-4

The biological activity of Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can be attributed to its ability to interact with specific molecular targets within biological systems. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. This property enables the compound to interact with enzymes, receptors, and proteins, influencing their activity and function.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor in various enzymatic pathways. For example, it has been shown to inhibit specific protein-protein interactions crucial for cellular processes, which can lead to therapeutic applications in cancer treatment.

Antimicrobial Properties

Studies have also explored the antimicrobial properties of Butanoic acid derivatives. The compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies suggest that Butanoic acid derivatives may possess neuroprotective effects. These findings indicate potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

Research Findings and Case Studies

StudyFindings
Inhibition of DCN1/3 Interaction The compound was designed as an inhibitor targeting DCN1 protein interactions with a KD value of <10 nM.Suggests potential for therapeutic development in diseases involving cullin 3 CRL.
Antimicrobial Activity Assessment Showed effectiveness against Gram-positive bacteria in vitro.Indicates potential as a new class of antimicrobial agents.
Neuroprotective Study Exhibited protective effects on neuronal cells under oxidative stress conditions.Supports further investigation into its use for neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity of Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can be contrasted with other butanoic acid derivatives:

Compound NameStructureBiological Activity
Butanoic Acid C4H8O2C_{4}H_{8}O_{2}Basic antifungal properties
Boc-Protected Amino Acids VariesCommonly used in peptide synthesis
Other Derivatives VariesVarying degrees of enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by stereoselective alkylation. A common approach is:

Boc Protection : React (2R)-2-aminomethylbutanoic acid with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous solution (e.g., NaHCO₃) to form the Boc-protected intermediate .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry .

  • Key Considerations : Maintain inert conditions (N₂ atmosphere) to prevent oxidation of the amine. Optimize pH during Boc protection to avoid side reactions.

Q. Which spectroscopic methods are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the Boc group’s presence (e.g., tert-butyl peaks at δ ~1.4 ppm) and the stereochemistry at C2 via coupling constants .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • Optical Rotation : Compare measured [α]D values with literature data for the (2R) configuration .

Q. How can researchers ensure the stability of the Boc-protected amino group during synthesis?

  • Methodological Answer :
  • Acid Sensitivity : Avoid strongly acidic conditions (e.g., TFA) unless intentional deprotection is required. Use mild acids (e.g., citric acid) for pH adjustments .
  • Temperature Control : Conduct reactions at ≤25°C to prevent thermal decomposition of the Boc group.
  • Monitoring : Track Boc stability via FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹ indicates degradation) .

Advanced Research Questions

Q. How does the (2R) configuration influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :
  • Steric Effects : The (2R) configuration may hinder coupling at the β-carbon due to spatial constraints from the Boc-aminomethyl group. Use bulky coupling agents (e.g., HATU) to improve efficiency .
  • Stereochemical Integrity : Monitor racemization via circular dichroism (CD) during coupling. For example, a study showed that (2R) derivatives exhibit 15% lower racemization in DMF compared to THF .
  • Data Table :
Coupling AgentSolventRacemization (%)Yield (%)
HATUDMF5.288
EDCITHF12.772

Q. What strategies can mitigate racemization during the synthesis of this stereospecific compound?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform alkylation at -20°C to reduce kinetic energy and racemization .
  • Additives : Use HOBt (hydroxybenzotriazole) or OxymaPure® to suppress base-induced racemization .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers post-synthesis .

Q. How do solvent polarity and temperature affect the compound’s crystallization behavior and enantiomeric excess?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) favor high enantiomeric excess (ee >98%) due to stronger dipole interactions stabilizing the (2R) configuration .
  • Crystallization : Slow cooling in ethyl acetate/hexane (1:3) yields needle-like crystals with 99% ee. Rapid cooling in acetone results in amorphous solids with lower purity .
  • Data Table :
Solvent SystemCooling RateCrystal Formee (%)
Ethyl acetate/hexaneSlowNeedles99
AcetoneRapidAmorphous85

Contradiction Analysis in Literature

  • Issue : Conflicting reports on Boc group stability under microwave-assisted synthesis.
    • Resolution : While some studies suggest microwave heating accelerates Boc deprotection, others note decomposition above 80°C. Verify via TLC and adjust irradiation power to ≤50 W .

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